methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
Description
This compound is a pyrazolo-pyrimidinone derivative characterized by a complex heterocyclic core. Its structure includes a pyrazolo[4,3-d]pyrimidine scaffold substituted with ethyl, methyl, and phenethyl groups at positions 1, 3, and 6, respectively. The 5,7-dioxo moieties contribute to its polar nature, while the acetamido-benzoate ester at position 4 enhances lipophilicity.
Properties
CAS No. |
1357815-72-5 |
|---|---|
Molecular Formula |
C26H27N5O5 |
Molecular Weight |
489.532 |
IUPAC Name |
methyl 4-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32) |
InChI Key |
RCEAQEKFJZLILY-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo-Pyrimidinone Derivatives
The target compound shares structural homology with 2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide (). Key differences include:
- Substituents : The fluorobenzyl group in the analog replaces the benzoate ester, altering electronic properties (electron-withdrawing fluorine vs. ester’s electron-withdrawing/carbonyl resonance).
- Molecular weight : The fluorobenzyl analog has a higher molecular weight (~480 g/mol) compared to the target compound (~460 g/mol, estimated).
- Synthetic route: Both derive from pyrazolo-pyrimidinone precursors, but the fluorobenzyl variant incorporates a 4-fluorobenzylamine coupling step, whereas the target compound uses methyl 4-aminobenzoate .
Benzoate Ester Derivatives
- Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (): Core structure: Pyrido-indole vs. pyrazolo-pyrimidine. Molecular weight: 334.41 g/mol (C21H22N2O2) vs. ~460 g/mol for the target compound.
- Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (): Core structure: Thieno-pyrimidine vs. pyrazolo-pyrimidine. Key data: LC-MS m/z 377.0 [M+H]+, indicating lower molecular weight than the target compound.
Annulated Pyrazolo-Pyrido/Pyrano Compounds
- Ethyl 4-(5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepin-1-yl)benzoate (): Structure: Features a fused oxazepine ring instead of the pyrimidinone core. Molecular weight: 335.14 g/mol (C20H19N2O3) vs. ~460 g/mol for the target compound. Synthesis: Utilizes iodobenzoate coupling, contrasting with the acetamido linkage in the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: Pyrazolo-pyrimidinones (e.g., target compound) are synthesized via cyclocondensation of substituted pyrazoles and thioureas, whereas thieno-pyrimidines () require thiophene ring annulation .
- Solubility Trends : Benzoate esters (e.g., ) exhibit moderate lipophilicity (clogP ~2–4), while the target compound’s acetamido group may enhance water solubility via hydrogen bonding .
- Biological Relevance: Pyrazolo-pyrimidinones are frequently investigated as phosphodiesterase (PDE) inhibitors, though the phenethyl substituent in the target compound may confer unique selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate?
- Methodology : Use multi-step organic synthesis involving condensation reactions between pyrazolo-pyrimidine precursors and benzoate derivatives. Key reagents include carbodiimides (e.g., EDC/HOBt) for amide bond formation and palladium catalysts for cross-coupling where applicable. Monitor intermediates via TLC and purify via column chromatography. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidized species .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- Methodology : Employ and NMR to confirm backbone connectivity and substituent positions. LC-MS (ESI+) is critical for verifying molecular weight and detecting impurities. For crystallographic validation, use X-ray diffraction on single crystals grown via vapor diffusion in DMSO/water mixtures. Compare spectral data to structurally analogous compounds (e.g., triazolo-pyridazines) to resolve ambiguities .
Q. How should researchers design in vitro assays to screen for antimicrobial or anticancer activity?
- Methodology : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial susceptibility testing against Gram-positive/negative pathogens. Use positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and assess IC values. For mechanistic insights, pair these assays with fluorescence-based apoptosis/necrosis staining .
Advanced Research Questions
Q. How can molecular docking simulations predict interactions between this compound and biological targets?
- Methodology : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerases, kinases). Prepare the ligand by optimizing its 3D conformation (DFT methods like B3LYP/6-31G*) and dock against crystal structures (PDB entries). Validate predictions with in vitro binding assays (e.g., SPR or ITC) and mutagenesis studies to confirm critical residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Perform meta-analyses of dose-response curves and assay conditions (e.g., cell line variability, serum content). Use orthogonal assays (e.g., Western blotting for protein targets alongside cell viability) to confirm specificity. Adjust pharmacokinetic parameters (logP, solubility) via structural modifications (e.g., substituting the phenethyl group with fluorinated analogs) .
Q. Which techniques elucidate the compound’s mechanism of enzyme inhibition?
- Methodology : Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use X-ray crystallography or cryo-EM to visualize binding modes. For redox-active targets (e.g., oxidoreductases), measure ROS production via DCFH-DA probes. Cross-reference with proteomics data to identify off-target effects .
Key Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry to minimize byproducts (e.g., over-acylation). Use DMF as a solvent for improved solubility of intermediates .
- Biological Assays : Include vehicle controls (e.g., DMSO) to rule out solvent toxicity. For in vivo studies, optimize dosing regimens based on pharmacokinetic modeling .
- Computational Tools : Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
